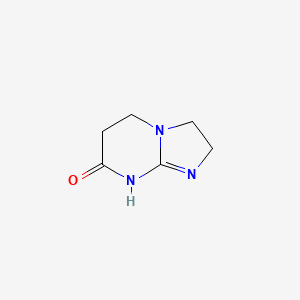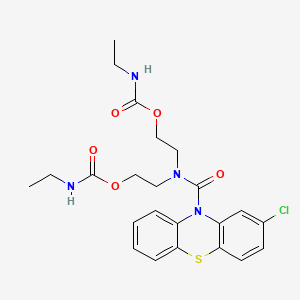![molecular formula C12H8ClN3O B14475718 6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine CAS No. 65610-18-6](/img/structure/B14475718.png)
6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1.2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research. The presence of chlorine and phenyl groups in its structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1.2-b]pyridazine derivatives.
Scientific Research Applications
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1.2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1.2-c]pyrimidine: Studied for its anticancer activity.
Imidazo[1.2-b]pyridazine: Similar in structure but with different substituents.
Uniqueness
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry.
Properties
CAS No. |
65610-18-6 |
|---|---|
Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-chloro-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C12H8ClN3O/c13-11-6-7-12-15(14-11)8-10(16(12)17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SAMDXDDCMIZXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=[N+]2[O-])C=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



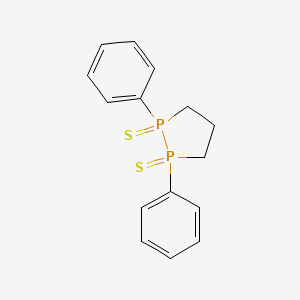

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
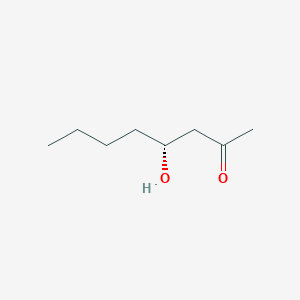
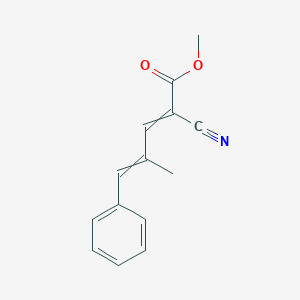

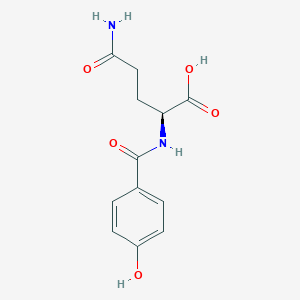
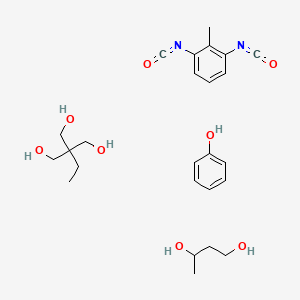
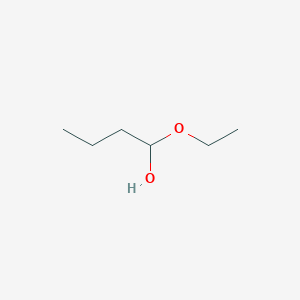
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

